molecular formula C20H35ClN2O3 B010357 Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride CAS No. 101491-85-4

Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride

Cat. No. B010357
M. Wt: 387 g/mol
InChI Key: AAXLJRGLJUBBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride, also known as A-366, is a chemical compound that has been synthesized for scientific research purposes. This compound is classified as a selective inhibitor of histone lysine methyltransferase G9a, which plays a crucial role in regulating gene expression. The purpose of

Mechanism Of Action

Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride selectively binds to the active site of G9a and inhibits its enzymatic activity. This leads to a decrease in the methylation of histone H3 lysine 9 (H3K9) and changes in gene expression. Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride has been shown to induce apoptosis in cancer cells and improve cognitive function in animal models of neurological disorders.

Biochemical And Physiological Effects

Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride has been shown to have various biochemical and physiological effects, including changes in gene expression, cell proliferation, apoptosis, and cellular functions. Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride has been shown to inhibit the growth of cancer cells and improve cognitive function in animal models of neurological disorders.

Advantages And Limitations For Lab Experiments

The advantages of using Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride in lab experiments include its selectivity for G9a, its ability to induce changes in gene expression, and its potential therapeutic applications. The limitations of using Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride in lab experiments include its low solubility in water, its potential toxicity, and its limited stability.

Future Directions

There are several future directions for the use of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride in scientific research. These include the development of more potent and selective inhibitors of G9a, the investigation of the role of G9a in various diseases, and the development of therapeutic applications for Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride. Additionally, the use of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride in combination with other drugs or therapies may provide a more effective treatment for various diseases.
Conclusion:
In conclusion, Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound that has been synthesized for scientific research purposes. It is a selective inhibitor of histone lysine methyltransferase G9a and has been shown to have various biochemical and physiological effects. Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride has potential therapeutic applications and is an important tool for investigating the role of G9a in various diseases. Future research on Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride may lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride involves several steps, including the preparation of the starting materials, reaction conditions, and purification methods. The starting materials for Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride synthesis are N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl) carbamic acid and 2-(diethylamino)ethyl chloride hydrochloride. The reaction conditions involve the use of solvents, catalysts, and reagents to facilitate the reaction. The purification methods include column chromatography and recrystallization.

Scientific Research Applications

Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride has been widely used in scientific research as a selective inhibitor of histone lysine methyltransferase G9a. This enzyme plays a crucial role in regulating gene expression, and its dysregulation has been linked to various diseases, including cancer, neurological disorders, and cardiovascular diseases. Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride has been shown to inhibit the activity of G9a in vitro and in vivo, leading to changes in gene expression and cellular functions.

properties

CAS RN

101491-85-4

Product Name

Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride

Molecular Formula

C20H35ClN2O3

Molecular Weight

387 g/mol

IUPAC Name

2-[1-(3,5-dimethylphenoxy)propan-2-yl-ethylcarbamoyl]oxyethyl-diethylazanium;chloride

InChI

InChI=1S/C20H34N2O3.ClH/c1-7-21(8-2)10-11-24-20(23)22(9-3)18(6)15-25-19-13-16(4)12-17(5)14-19;/h12-14,18H,7-11,15H2,1-6H3;1H

InChI Key

AAXLJRGLJUBBDQ-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CCOC(=O)N(CC)C(C)COC1=CC(=CC(=C1)C)C.[Cl-]

Canonical SMILES

CC[NH+](CC)CCOC(=O)N(CC)C(C)COC1=CC(=CC(=C1)C)C.[Cl-]

synonyms

2-[1-(3,5-dimethylphenoxy)propan-2-yl-ethyl-carbamoyl]oxyethyl-diethyl -azanium chloride

Origin of Product

United States

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